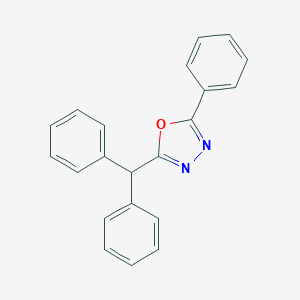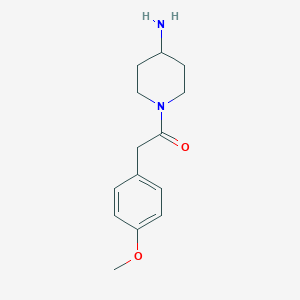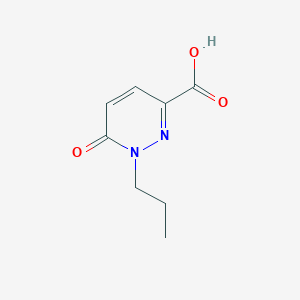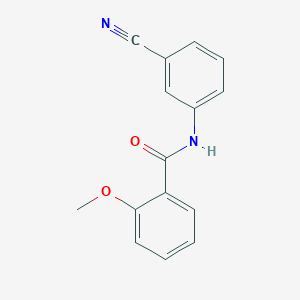
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide, also known as BZB, is a chemical compound that has been extensively studied for its potential applications in scientific research. BZB is a benzothiazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. In
Wirkmechanismus
The exact mechanism of action of N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound has also been shown to possess antioxidant activity, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and lipid peroxidation, which can contribute to oxidative stress and damage to cells. This compound has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which can help to protect cells from oxidative damage. In addition, this compound has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in the growth and survival of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide in lab experiments is its wide range of biological activities. This compound has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to certain cell types at high concentrations, and more research is needed to determine its safety profile.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide. One area of research is the development of this compound analogs with improved pharmacological properties. Another area of research is the investigation of the potential therapeutic applications of this compound in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Additionally, more research is needed to determine the safety and toxicity profile of this compound, as well as its potential interactions with other drugs.
Synthesemethoden
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 2-aminobenzothiazole with 4-ethoxybenzoyl isothiocyanate or 4-ethoxybenzoyl azide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective effects, making it a promising candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been shown to possess antitumor and antiviral activities, making it a potential candidate for the treatment of cancer and viral infections.
Eigenschaften
| 139233-23-1 | |
Molekularformel |
C16H14N2O2S |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C16H14N2O2S/c1-2-20-12-9-7-11(8-10-12)15(19)18-16-17-13-5-3-4-6-14(13)21-16/h3-10H,2H2,1H3,(H,17,18,19) |
InChI-Schlüssel |
UQAGFMKLHGHQIQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Kanonische SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3S2 |
Piktogramme |
Irritant |
Synonyme |
N-(1,3-benzothiazol-2-yl)-4-ethoxybenzamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



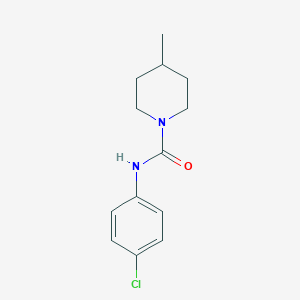
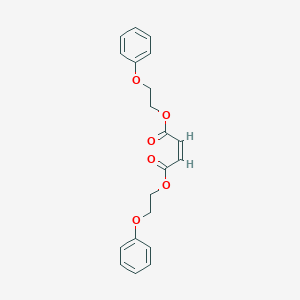
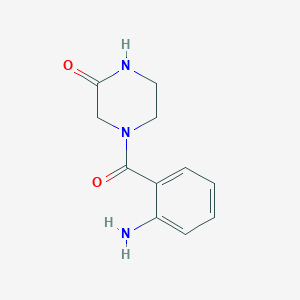

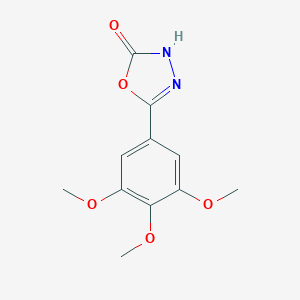
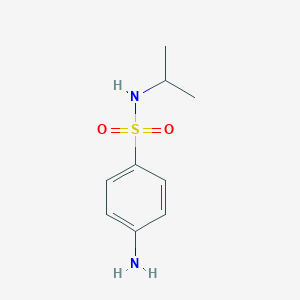

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)
